N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with additional functional groups including a methoxyphenyl and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Attachment of the Phthalazine Moiety: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often using reagents like hydrazonoyl halides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic substitution reactions, typically using methoxybenzene and suitable electrophiles.
Incorporation of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with similar structural features but different biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring, known for their diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, widely studied for their pharmacological properties.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C22H24N6O2/c1-29-17-8-6-16(7-9-17)20(27-10-12-30-13-11-27)14-23-21-18-4-2-3-5-19(18)22-25-24-15-28(22)26-21/h2-9,15,20H,10-14H2,1H3,(H,23,26) |
InChI Key |
HFJWXMNAWCFSOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC2=NN3C=NN=C3C4=CC=CC=C42)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.